Methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride
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Overview
Description
Methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique indene structure, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring. The presence of an amino group and a carboxylate ester makes it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene derivative, which can be achieved through various methods such as the Diels-Alder reaction.
Esterification: The carboxylate ester is formed by reacting the amino-indene derivative with methanol in the presence of an acid catalyst.
Hydrochloride Formation: Finally, the hydrochloride salt is obtained by treating the esterified product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylate ester to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Nitroso-indene or nitro-indene derivatives.
Reduction: Indene alcohol derivatives.
Substitution: N-substituted indene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can be used to produce enantiomerically pure compounds.
Biology
In biological research, Methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. Its ability to modulate biological pathways suggests it could be developed into drugs for treating neurological disorders or other conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of Methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the indene structure provides a rigid framework that can fit into enzyme active sites or receptor binding pockets. This dual interaction allows the compound to modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate
- Methyl (1S,2S)-1-amino-2,3-dihydro-1H-indene-2-carboxylate
- Ethyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate
Uniqueness
Methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Biological Activity
Methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and case studies.
- Molecular Formula : C11H14ClNO2
- Molecular Weight : 227.69 g/mol
- CAS Number : 199330-64-8
The compound features a bicyclic structure characteristic of indenes, with an amino group and a carboxylate moiety that contribute to its reactivity and biological activity. The hydrochloride salt form enhances its stability and water solubility compared to the free base form .
The mechanism of action for methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate primarily involves interactions with biological targets through its amino and carboxylate functionalities. These groups facilitate hydrogen bonding and ionic interactions essential for binding to enzymes or receptors involved in various biochemical pathways. Research indicates that compounds with similar structures exhibit enzyme inhibition or modulation of signaling pathways, suggesting potential therapeutic effects .
Biological Activities
Methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate has been noted for several biological activities:
- Antitumor Activity : Similar indene derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds derived from indane structures have been studied for their efficacy against various cancers including breast and prostate cancer .
- Antibacterial Effects : Some studies suggest that this compound may exhibit antibacterial properties by targeting specific bacterial enzymes or pathways .
- Enzyme Inhibition : The compound has potential as an inhibitor of certain enzymes implicated in disease processes. For example, it may interact with DapE encoded enzymes which are considered antibiotic targets .
Case Studies
- Antitumor Efficacy :
- Enzymatic Activity :
Comparative Data Table
Biological Activity | Reference | Findings |
---|---|---|
Antitumor | Induces apoptosis in cancer cells | |
Antibacterial | Inhibits growth of specific bacterial strains | |
Enzyme Inhibition | Modulates DapE enzyme activity |
Synthesis Pathway
The synthesis of methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate typically involves several key steps:
- Formation of the Indene Structure : Initial reactions involve cyclization processes to form the indene core.
- Introduction of Functional Groups : Subsequent reactions introduce the amino and carboxylate groups, crucial for biological activity.
- Salt Formation : The final step includes the formation of the hydrochloride salt to enhance solubility and stability .
Properties
IUPAC Name |
methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-6-7-4-2-3-5-8(7)10(9)12;/h2-5,9-10H,6,12H2,1H3;1H/t9-,10+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLOSKQPXZYPPV-UXQCFNEQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2C1N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=CC=CC=C2[C@@H]1N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.